molecular formula C4H8ClN5 B1375421 5-(3-Azetidinyl)-2H-tetrazole hydrochloride CAS No. 950691-49-3

5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Cat. No.: B1375421
CAS No.: 950691-49-3
M. Wt: 161.59 g/mol
InChI Key: SAFRKXFADKMSGB-UHFFFAOYSA-N
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Description

5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a chemical compound that features a tetrazole ring and an azetidine moiety

Scientific Research Applications

5-(3-Azetidinyl)-2H-tetrazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the tetrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . The tetrazole ring can be introduced through a cycloaddition reaction involving azides and nitriles under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(3-Azetidinyl)-2H-tetrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the azetidine ring.

Mechanism of Action

The mechanism of action of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole moiety may enhance binding affinity or selectivity towards certain biological targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Azetidinyl)-2H-tetrazole hydrochloride is unique due to the combination of the azetidine and tetrazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(azetidin-3-yl)-2H-tetrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c1-3(2-5-1)4-6-8-9-7-4;/h3,5H,1-2H2,(H,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFRKXFADKMSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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